molecular formula C18H26N8S2 B10863881 1-cyclopropyl-3-[N'-(4,6-dimethylpyrimidin-2-yl)-N-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)carbamimidoyl]thiourea

1-cyclopropyl-3-[N'-(4,6-dimethylpyrimidin-2-yl)-N-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)carbamimidoyl]thiourea

Cat. No.: B10863881
M. Wt: 418.6 g/mol
InChI Key: LZRBHHZTTLTIJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyclopropyl-3-[N’-(4,6-dimethylpyrimidin-2-yl)-N-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)carbamimidoyl]thiourea is a complex organic compound that features a unique combination of cyclopropyl, pyrimidine, imidazole, and thiourea moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropyl-3-[N’-(4,6-dimethylpyrimidin-2-yl)-N-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)carbamimidoyl]thiourea typically involves multi-step organic synthesis. The process begins with the preparation of the cyclopropylamine, which is then reacted with 4,6-dimethylpyrimidine-2-amine under controlled conditions to form the intermediate. This intermediate is further reacted with 2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl isothiocyanate to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-3-[N’-(4,6-dimethylpyrimidin-2-yl)-N-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)carbamimidoyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The cyclopropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted cyclopropyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-3-[N’-(4,6-dimethylpyrimidin-2-yl)-N-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)carbamimidoyl]thiourea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-cyclopropyl-3-[N’-(4,6-dimethylpyrimidin-2-yl)-N-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)carbamimidoyl]urea: Similar structure but with a urea moiety instead of thiourea.

    1-cyclopropyl-3-[N’-(4,6-dimethylpyrimidin-2-yl)-N-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)carbamimidoyl]guanidine: Contains a guanidine group instead of thiourea.

Uniqueness

1-cyclopropyl-3-[N’-(4,6-dimethylpyrimidin-2-yl)-N-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)carbamimidoyl]thiourea is unique due to its combination of cyclopropyl, pyrimidine, imidazole, and thiourea moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H26N8S2

Molecular Weight

418.6 g/mol

IUPAC Name

1-cyclopropyl-3-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidoyl]thiourea

InChI

InChI=1S/C18H26N8S2/c1-11-8-12(2)23-17(22-11)25-16(26-18(27)24-14-4-5-14)19-6-7-28-9-15-13(3)20-10-21-15/h8,10,14H,4-7,9H2,1-3H3,(H,20,21)(H3,19,22,23,24,25,26,27)

InChI Key

LZRBHHZTTLTIJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCCSCC2=C(NC=N2)C)NC(=S)NC3CC3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.